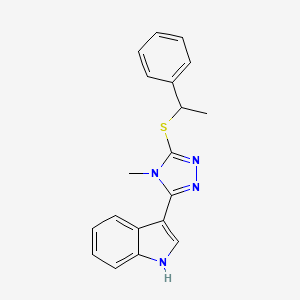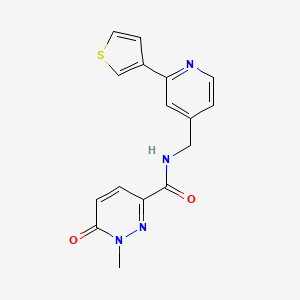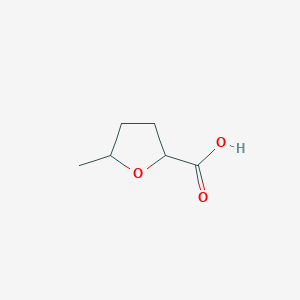![molecular formula C12H10F3NO B2732265 1-[2-methoxy-5-(trifluoromethyl)phenyl]-1H-pyrrole CAS No. 218287-53-7](/img/structure/B2732265.png)
1-[2-methoxy-5-(trifluoromethyl)phenyl]-1H-pyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Anticorrosive Materials
Quinoline derivatives, which share structural similarities with 1-[2-methoxy-5-(trifluoromethyl)phenyl]-1H-pyrrole, have been extensively studied for their anticorrosive properties. These compounds exhibit significant effectiveness against metallic corrosion due to their ability to form stable chelating complexes with metallic surfaces. The incorporation of polar substituents like methoxy groups enhances their adsorption and stability, making them suitable for anticorrosion applications. This review consolidates various reports on quinoline-based compounds as effective anticorrosive agents, highlighting the importance of such organic structures in protecting metals against corrosion (Verma, Quraishi, & Ebenso, 2020).
Environmental Estrogen Model
Methoxychlor, an organochlorine compound structurally related to this compound, has been used as a model to study the effects of environmental estrogens. This chemical, through its metabolism, produces estrogenic derivatives that impact fertility and development in both males and females. The comprehensive review by Cummings (1997) addresses the metabolic pathways, reproductive toxicity, and health implications of methoxychlor, underscoring the potential hazards posed by similar methoxy-containing chemicals to human health and the environment (Cummings, 1997).
Mass Spectrometry of Environmental Contaminants
The mass spectrometry analysis of polybrominated diphenyl ethers (PBDEs) and their methoxylated derivatives offers insight into the environmental fate of flame retardants and related compounds. Hites (2008) reviews the electron impact and electron capture negative ionization mass spectra of these substances, providing valuable data for identifying and quantifying PBDEs and methoxy-PBDEs in environmental samples. This work emphasizes the role of mass spectrometry in tracing and understanding the environmental impact of brominated flame retardants and their methoxy derivatives, which share functional groups with this compound (Hites, 2008).
Supramolecular Chemistry
Calixpyrrole derivatives, including those related to this compound, have been utilized in the formation of supramolecular capsules. These structures are of interest for their potential applications in molecular recognition, sensing, and catalysis. Ballester (2011) provides a comprehensive overview of calix[4]pyrroles and their assembly into molecular capsules, showcasing the versatility of pyrrole-based compounds in constructing complex architectures with potential applications in various scientific fields (Ballester, 2011).
Propiedades
IUPAC Name |
1-[2-methoxy-5-(trifluoromethyl)phenyl]pyrrole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3NO/c1-17-11-5-4-9(12(13,14)15)8-10(11)16-6-2-3-7-16/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMNZWMUWFNFGAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(F)(F)F)N2C=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 3-amino-2-[(3-chlorophenyl)carbamoyl]-4-(4-methoxyphenyl)-6-methylthieno[2,3-b]pyridine-5-carboxylate](/img/structure/B2732182.png)

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-(trifluoromethyl)benzamide](/img/structure/B2732184.png)

![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2732186.png)
![methyl 3-{[(1E)-(dimethylamino)methylene]amino}-4-phenylthiophene-2-carboxylate](/img/structure/B2732187.png)

![2,3-dimethoxy-N-[3-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]benzamide](/img/structure/B2732190.png)

![methyl 2-{[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]amino}benzoate](/img/structure/B2732194.png)
![1-[3-amino-2-(4-chlorobenzoyl)-4-(trifluoromethyl)-7,8-dihydrothieno[2,3-b][1,6]naphthyridin-6(5H)-yl]-1-ethanone](/img/structure/B2732197.png)
![1-Benzyl-3-butyl-[1]benzofuro[3,2-d]pyrimidine-2,4-dione](/img/no-structure.png)
![2-Chloro-N-[2-[cyclopropyl(2,2-difluoroethyl)amino]ethyl]propanamide](/img/structure/B2732200.png)
![4-[4-(Diphenylmethyl)piperazin-1-yl]-2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazine-3-carbaldehyde](/img/structure/B2732205.png)